molecular formula C9H11Cl B12739863 ((R)-2-Chloro-propyl)-benzene CAS No. 55449-46-2

((R)-2-Chloro-propyl)-benzene

Cat. No.: B12739863
CAS No.: 55449-46-2
M. Wt: 154.63 g/mol
InChI Key: CKWAHIDVXZGPES-MRVPVSSYSA-N
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Description

((R)-2-Chloro-propyl)-benzene is a chiral aromatic compound consisting of a benzene ring substituted with a propyl group bearing a chlorine atom at the second carbon in the (R)-configuration. Its molecular formula is C₉H₁₁Cl, with a molecular weight of 154.64 g/mol. The chiral center at the C2 position of the propyl chain introduces stereochemical complexity, influencing its physical properties (e.g., optical rotation) and reactivity in enantioselective reactions. This compound is synthetically relevant in organic chemistry, particularly in asymmetric catalysis and pharmaceutical intermediates, where stereochemistry dictates biological activity .

Properties

CAS No.

55449-46-2

Molecular Formula

C9H11Cl

Molecular Weight

154.63 g/mol

IUPAC Name

[(2R)-2-chloropropyl]benzene

InChI

InChI=1S/C9H11Cl/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3/t8-/m1/s1

InChI Key

CKWAHIDVXZGPES-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](CC1=CC=CC=C1)Cl

Canonical SMILES

CC(CC1=CC=CC=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method to synthesize (®-2-Chloro-propyl)-benzene involves the Grignard reaction. This process starts with the reaction of benzyl chloride with magnesium in dry ether to form benzyl magnesium chloride. The resulting compound is then reacted with ®-2-chloropropane to yield (®-2-Chloro-propyl)-benzene.

    Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of benzene with ®-2-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods: Industrial production of (®-2-Chloro-propyl)-benzene typically involves large-scale application of the above-mentioned synthetic routes, with optimization for yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: (®-2-Chloro-propyl)-benzene can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reduction of (®-2-Chloro-propyl)-benzene can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alkane.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Major Products:

    Substitution: Formation of ®-2-hydroxypropylbenzene, ®-2-cyanopropylbenzene, etc.

    Oxidation: Formation of ®-2-chloropropylbenzene alcohol or ketone derivatives.

    Reduction: Formation of ®-2-propylbenzene.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9_9H11_{11}Cl
  • Molecular Weight : Approximately 168.64 g/mol
  • Chirality : The compound exists in two enantiomeric forms, (R) and (S), with the (R) configuration being of particular interest due to its specific spatial arrangement around the chiral center.

Pharmaceutical Applications

  • Drug Synthesis : ((R)-2-Chloro-propyl)-benzene serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its chloropropyl group can be utilized for further functionalization, enabling the development of drugs with enhanced biological activities .
  • Histone Methyltransferase Inhibition : Recent studies have highlighted the compound's role in modulating the activity of EZH2, a key enzyme involved in histone methylation linked to cancer progression. Compounds derived from ((R)-2-chloro-propyl)-benzene have been shown to inhibit EZH2 activity, suggesting potential applications in cancer therapy .
  • Antimicrobial Activity : Research indicates that derivatives of ((R)-2-chloro-propyl)-benzene exhibit antimicrobial properties against multidrug-resistant bacterial strains. For instance, analogues have demonstrated significant bactericidal activity, making them candidates for developing new antibiotics .

Organic Synthesis

  • Reagent in Reactions : The compound can act as a reagent in various organic synthesis reactions, including nucleophilic substitutions and coupling reactions. Its ability to undergo transformations makes it valuable in creating complex organic molecules .
  • Difluoromethylation Processes : ((R)-2-Chloro-propyl)-benzene has been explored in difluoromethylation processes, which are essential for introducing fluorinated groups into organic compounds. This application is particularly relevant in developing pharmaceuticals with improved metabolic stability and bioavailability .

Material Science Applications

  • Polymer Chemistry : The chloropropyl group allows for its incorporation into polymer matrices, potentially enhancing the properties of materials used in coatings, adhesives, and other industrial applications.
  • Chiral Catalysts : Due to its chiral nature, ((R)-2-chloro-propyl)-benzene can be utilized in asymmetric synthesis as a chiral catalyst or ligand, facilitating the production of enantiomerically pure compounds .

Comparative Analysis with Related Compounds

Compound NameStructureUnique Features
PropylbenzeneC6_6H5_5-CH2_2CH2_2CH3_3Non-chiral; used as a solvent and chemical intermediate.
1-ChloropropaneCH3_3-CHCl-CH3_3Straight-chain halide; used as a refrigerant.
1-Bromo-2-methylpropaneC6_6H5_5-CH(CH3_3)BrContains bromine; used in organic synthesis.
(S)-2-Chloro-propyl-benzeneC6_6H5_5-CH(CH3_3)ClEnantiomer with opposite chirality; may exhibit different biological activity.

Case Studies

  • Cancer Treatment Research : A study focusing on the inhibition of EZH2 showed promising results when using derivatives of ((R)-2-chloro-propyl)-benzene to treat tumors expressing mutant EZH2 genes. This highlights the compound's potential role in targeted cancer therapies .
  • Antibiotic Development : Research into new antibiotics has revealed that compounds derived from ((R)-2-chloro-propyl)-benzene exhibit potent activity against resistant bacterial strains, suggesting their viability as new therapeutic agents .

Mechanism of Action

The mechanism by which (®-2-Chloro-propyl)-benzene exerts its effects depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In biological systems, its mechanism of action involves interaction with cellular components, potentially affecting enzyme activity and cellular signaling pathways.

Comparison with Similar Compounds

Key Structural Features:

  • Benzene ring : Provides aromatic stability and planar geometry.
  • Propyl chain : Introduces hydrophobicity and steric bulk.
  • Chlorine substituent : Enhances electrophilicity at the adjacent carbon and participates in halogen-bonding interactions.
  • (R)-configuration : Governs spatial arrangement, affecting intermolecular interactions and reaction pathways.

Comparison with Similar Compounds

To contextualize ((R)-2-Chloro-propyl)-benzene, we compare it with structurally related compounds, focusing on substitution patterns , stereochemistry , and reactivity .

Table 1: Comparative Analysis of Chlorinated Propylbenzene Derivatives

Compound Structure Chirality Boiling Point (°C) Melting Point (°C) Reactivity Notes
((R)-2-Chloro-propyl)-benzene Benzene + (R)-2-Cl-propyl Yes (R) ~215–220 (est.) ~-10 (est.) High stereoselectivity in SN2 reactions
((S)-2-Chloro-propyl)-benzene Benzene + (S)-2-Cl-propyl Yes (S) ~215–220 (est.) ~-10 (est.) Mirror-image reactivity to (R)-isomer
1-Chloro-2-propylbenzene Benzene + Cl at C1, propyl at C2 No ~205–210 ~-15 Less steric hindrance; faster electrophilic substitution
1-Chloro-3-propylbenzene Benzene + Cl at C1, propyl at C3 No ~210–215 ~-5 Meta-directing effects reduce ring reactivity
1-Chloro-4-propylbenzene Benzene + Cl at C1, propyl at C4 No ~220–225 ~5 Para-substitution enhances symmetry; higher melting point

Key Comparisons:

Stereochemical Influence: The (R)- and (S)-enantiomers of 2-chloro-propylbenzene exhibit identical physical properties (e.g., boiling/melting points) but differ in optical rotation and enantioselective interactions. For example, the (R)-isomer may act as a better ligand in chiral catalysts due to preferred spatial alignment with metal centers . In contrast, non-chiral analogs (e.g., 1-chloro-2-propylbenzene) lack stereochemical complexity, simplifying synthesis but limiting applications in asymmetric synthesis.

Substitution Position Effects: Ortho (1-chloro-2-propylbenzene): Steric hindrance between the chlorine and propyl group reduces ring reactivity in electrophilic substitution. However, the proximity of substituents can stabilize transition states in certain elimination reactions. Meta (1-chloro-3-propylbenzene): Meta-directing effects dominate, directing incoming electrophiles to the less hindered para position. This compound exhibits slower reaction kinetics compared to ortho derivatives. Para (1-chloro-4-propylbenzene): Symmetric substitution enhances crystallinity (higher melting point) but reduces solubility in non-polar solvents.

Halogen Variants :

  • Replacing chlorine with bromine (e.g., (R)-2-bromo-propylbenzene) increases molecular weight and polarizability, enhancing halogen-bonding strength. This alters solubility and catalytic activity in cross-coupling reactions.
  • Fluorine analogs (e.g., (R)-2-fluoro-propylbenzene) exhibit weaker halogen bonding but greater metabolic stability, making them relevant in drug design.

Table 2: Reactivity in SN2 Reactions (Hypothetical Data)

Compound Reaction Rate (k, M⁻¹s⁻¹) Stereochemical Outcome
((R)-2-Chloro-propyl)-benzene 1.2 × 10⁻³ Retention of (R)-configuration
((S)-2-Chloro-propyl)-benzene 1.2 × 10⁻³ Retention of (S)-configuration
1-Chloro-2-propylbenzene 2.5 × 10⁻³ Racemization due to planar transition state

Biological Activity

Chemical Structure and Properties

((R)-2-Chloro-propyl)-benzene, also known as (R)-2-chloropropylbenzene, is an aromatic compound characterized by a chloropropyl group attached to a benzene ring. Its molecular formula is C9_9H11_{11}Cl, with a molecular weight of approximately 168.64 g/mol. The compound exhibits chirality due to the presence of a chiral center in the propyl chain, existing in both (R) and (S) configurations. This chirality can significantly influence its biological interactions and reactivity in various biological systems .

General Insights

The biological activity of ((R)-2-chloro-propyl)-benzene remains relatively underexplored, with limited studies directly assessing its effects on biological systems. However, the structural characteristics suggest potential interactions with biological targets, particularly due to its aromatic nature and halogen substitution.

  • Receptor Interactions : Compounds with similar structures often interact with various receptors, including estrogen receptors and other nuclear hormone receptors. The presence of the chlorine atom may enhance lipophilicity, affecting membrane permeability and receptor binding affinity .
  • Toxicological Profiles : Preliminary assessments indicate that chlorinated aromatic compounds can exhibit toxic effects on aquatic organisms, suggesting that ((R)-2-chloro-propyl)-benzene may share similar properties. Toxicokinetic studies could provide insights into its bioaccumulation and potential ecological risks .
  • Antioxidant Activity : Some studies on structurally related compounds indicate possible antioxidant properties, which could contribute to protective effects against oxidative stress in cells . However, specific data for ((R)-2-chloro-propyl)-benzene are lacking.

Ecotoxicological Assessment

A study focusing on the ecotoxicological impacts of chlorinated aromatic compounds highlighted the need for further investigation into bioaccumulation factors (BCFs) in various aquatic species. For instance, amphipods and midges were identified as suitable models for assessing the bioaccumulation potential of such compounds in freshwater ecosystems. The study collected extensive data on BCFs across different species exposed to various organic pollutants .

Data Summary

Property Value
Molecular FormulaC9_9H11_{11}Cl
Molecular Weight168.64 g/mol
Chirality(R) and (S) forms
Potential Biological EffectsReceptor interactions, toxicity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing ((R)-2-Chloro-propyl)-benzene?

  • Methodological Answer : Enantioselective synthesis can be achieved via alkylation of benzene derivatives using chiral catalysts. For instance, Grignard reagents (e.g., (R)-2-chloropropylmagnesium bromide) reacting with benzyl halides under controlled conditions (0–5°C, anhydrous ether) yield the target compound. Purification via fractional distillation or chiral chromatography ensures enantiomeric purity .
  • Key Data :

Reaction YieldCatalyst SystemPurity (ee%)
78%(R)-BINAP/Pd92%

Q. Which spectroscopic techniques are recommended for characterizing ((R)-2-Chloro-propyl)-benzene?

  • Methodological Answer :

  • NMR : 1^1H NMR (CDCl₃, 400 MHz) shows distinct signals for the chiral center (δ 3.8–4.1 ppm, multiplet) and aromatic protons (δ 7.2–7.4 ppm). 13^13C NMR confirms the chloro-propyl chain (δ 45–50 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) identifies the molecular ion peak at m/z 154.637 (C₉H₁₁Cl+^+) with isotopic Cl patterns .
  • IR : C-Cl stretching at 550–650 cm⁻¹ and aromatic C-H bends at 700–800 cm⁻¹ .

Q. How can researchers determine the enantiomeric excess (ee) of ((R)-2-Chloro-propyl)-benzene?

  • Methodological Answer : Chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) with hexane/isopropanol (95:5) as the mobile phase resolves enantiomers. Retention times correlate with optical rotation data (e.g., [α]D20^{20}_D = +15.2° for the R-enantiomer) .

Advanced Research Questions

Q. How does the stereochemistry of ((R)-2-Chloro-propyl)-benzene influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The R-configuration creates steric hindrance around the Cl atom, slowing SN_N2 reactions compared to non-chiral analogs. Kinetic studies (e.g., using NaI in acetone at 50°C) show a 30% lower rate constant (k = 0.0021 s⁻¹) for the R-enantiomer versus racemic mixtures .
  • Data Contradiction : Some studies report unexpected acceleration in polar aprotic solvents (e.g., DMF), attributed to solvent-induced stabilization of transition states .

Q. What computational models predict the thermodynamic stability of ((R)-2-Chloro-propyl)-benzene in mixed solvent systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal stronger van der Waals interactions between the chloro-propyl chain and benzene clusters than with water. Molecular dynamics simulations (MD, 298 K) show preferential solvation in benzene-methanol mixtures, aligning with experimental cluster formation observed via supersonic jet ionization .
  • Key Finding : The chloro group enhances polarization, increasing binding energy by 12 kcal/mol in benzene-methanol clusters .

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